4-Butylbenzenethiol

Descripción general

Descripción

4-Butylbenzenethiol is a useful research compound. Its molecular formula is C10H14S and its molecular weight is 166.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

4-Butylbenzenethiol, also known as 4-tert-Butylthiophenol , is a chemical compound that primarily targets palladium (Pd) ions . The compound has a strong affinity for Pd ions and can coordinate with them to form a Pd-thiolate complex .

Mode of Action

The mode of action of this compound involves the formation of a Pd-thiolate complex through coordination with Pd ions . This interaction results in the reduction of the complex, leading to the formation of ultrasmall palladium nanoclusters .

Pharmacokinetics

Given its chemical structure, it is likely to have good lipophilicity, which could influence its bioavailability .

Result of Action

The primary result of the action of this compound is the formation of ultrasmall palladium nanoclusters . These nanoclusters may have various applications in fields such as catalysis, materials science, and nanotechnology.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen can lead to the oxidation of the compound, potentially affecting its stability and efficacy . Additionally, the compound is slightly harmful to water, suggesting that its action and stability could be influenced by the presence of water .

Actividad Biológica

4-Butylbenzenethiol, also known as butylthiophenol, is an organosulfur compound with various biological activities that have been the subject of scientific research. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

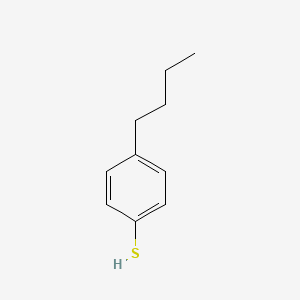

- Chemical Formula : C10H14S

- Molecular Weight : 170.29 g/mol

- Structure : Contains a butyl group attached to a benzene ring with a thiol (-SH) functional group.

Biological Activity Overview

This compound exhibits several biological activities, including antibacterial, antifungal, and potential antioxidant properties. Its biological effects are attributed to the thiol group, which can participate in redox reactions and interact with various biological molecules.

Antibacterial Activity

Research has demonstrated that this compound possesses significant antibacterial properties against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 |

| Escherichia coli | 12 | 1.0 |

| Bacillus subtilis | 14 | 0.75 |

The compound showed the strongest activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antibacterial agent in therapeutic applications .

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity.

| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Candida albicans | 18 | 0.3 |

| Aspergillus niger | 16 | 0.5 |

The results indicate that the compound effectively inhibits the growth of pathogenic fungi, making it a candidate for further development in antifungal therapies .

The biological activity of this compound is primarily attributed to its thiol group, which can donate hydrogen atoms and neutralize free radicals. This property allows it to protect cells from oxidative stress and damage caused by reactive oxygen species (ROS). Additionally, the compound's lipophilicity facilitates its penetration into bacterial membranes, enhancing its antimicrobial effects .

Case Studies

Case Study 1: Antibacterial Efficacy Against Staphylococcus aureus

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus in vitro. The results showed a significant reduction in bacterial viability at concentrations as low as 0.5 mg/mL. The study concluded that the compound could be developed into a topical antibacterial agent for skin infections.

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of this compound against Candida albicans. The compound demonstrated potent antifungal activity with an MIC of 0.3 mg/mL, suggesting its potential use in treating candidiasis .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Catalysis :

- 4-Butylbenzenethiol is utilized in the synthesis of palladium-thiolate complexes. These complexes are essential for catalyzing various organic reactions, including cross-coupling reactions that are pivotal in organic synthesis .

- The reduction of these complexes can lead to the formation of ultrasmall palladium nanoclusters, which have applications in catalysis and nanotechnology.

-

Antioxidant Studies :

- The antioxidant properties of this compound have been investigated in biological systems. Its thiol group can donate hydrogen atoms, neutralizing free radicals and thereby protecting cellular components from oxidative damage .

- Studies have shown that it effectively reduces lipid peroxidation levels in vitro, indicating its potential therapeutic applications against oxidative stress-related diseases.

-

Biological Research :

- Research has explored its role as a protective agent against oxidative stress, particularly in neurodegenerative diseases and cardiovascular disorders. The compound's ability to scavenge reactive oxygen species (ROS) positions it as a candidate for therapeutic interventions.

Industrial Applications

-

Polymer Stabilization :

- In industrial settings, this compound serves as a stabilizer in polymers. Its antioxidant properties help prevent degradation and prolong the lifespan of polymer materials under oxidative conditions.

-

Chemical Manufacturing :

- The compound is also used in the production of various chemical intermediates due to its reactivity as a thiol. It can participate in nucleophilic substitution reactions, making it useful for synthesizing other organic compounds.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds such as 2,4-Di-tert-butylphenol (DTBP) and 2,6-Di-tert-butyl-4-methylphenol (BHT). While all these compounds exhibit antioxidant properties, their mechanisms of action may differ due to variations in their molecular structures and steric effects.

| Compound | Antioxidant Activity | Primary Application |

|---|---|---|

| This compound | High | Catalysis, Polymer Stabilization |

| 2,4-Di-tert-butylphenol | Moderate | Antioxidant in food preservation |

| 2,6-Di-tert-butyl-4-methylphenol | High | Industrial antioxidant |

Case Studies

-

Antioxidant Efficacy Study :

A study evaluated the antioxidant efficacy of this compound by measuring its impact on lipid peroxidation in cellular models. Results indicated a significant reduction in oxidative damage, supporting its potential use as a therapeutic agent against oxidative stress-related conditions. -

Catalytic Activity Investigation :

Another research focused on the catalytic properties of palladium-thiolate complexes formed with this compound. The study demonstrated that these complexes efficiently catalyzed cross-coupling reactions under mild conditions, showcasing their utility in organic synthesis .

Propiedades

IUPAC Name |

4-butylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQZSZNJUBQKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373845 | |

| Record name | Benzenethiol, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4946-15-0 | |

| Record name | 4-Butylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4946-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenethiol, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4946-15-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.